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Abstract
3-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound belonging to the

indole family. The indole nucleus is a prominent scaffold in numerous biologically active

compounds and natural products. The presence of a chlorine atom at the C3 position and a

carbaldehyde group at the C2 position imparts unique chemical reactivity and potential for

further functionalization, making it a valuable intermediate in synthetic organic chemistry and

medicinal chemistry. This document provides a comprehensive overview of the known chemical

properties, synthesis, and reactivity of 3-Chloro-1H-indole-2-carbaldehyde, with a focus on its

potential applications in drug discovery and development.

Chemical Properties
3-Chloro-1H-indole-2-carbaldehyde is a solid at room temperature. Its chemical structure and

fundamental properties are summarized below.

Table 1: Physicochemical Properties of 3-Chloro-1H-indole-2-carbaldehyde
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Property Value Source

Molecular Formula C₉H₆ClNO --INVALID-LINK--

Molecular Weight 179.60 g/mol --INVALID-LINK--

Appearance Solid -

Melting Point Not reported -

Boiling Point Not reported -

Solubility Not reported -

Table 2: Spectroscopic Data for 3-Chloro-1H-indole-2-carbaldehyde

Spectroscopy Data Source

¹H NMR
Data not available in searched

literature.
-

¹³C NMR
Data not available in searched

literature.
-

Mass Spectrometry
Data not available in searched

literature.
-

Infrared (IR)
Data not available in searched

literature.
-

Note: Specific experimental spectral data for 3-Chloro-1H-indole-2-carbaldehyde is not

readily available in the reviewed literature. Characterization is often confirmed by synthesis

from known precursors and general spectroscopic methods.

Synthesis and Reactivity
The primary method for the synthesis of 3-Chloro-1H-indole-2-carbaldehyde is through the

Vilsmeier-Haack reaction. This reaction allows for the formylation of electron-rich aromatic

rings.
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Vilsmeier-Haack Synthesis
A practical and efficient synthesis of 3-chloroindole-2-carboxaldehydes has been developed

from readily accessible 2-[(carboxymethyl)amino]benzoic acids. This method avoids the use of

metal catalysts.

Experimental Protocol: Vilsmeier Synthesis of 3-Chloroindole-2-carboxaldehydes

This protocol is based on the procedure described by Li, Z. H., et al. (2010).

Materials:

2-[(Carboxymethyl)amino]benzoic acid

N,N-Dimethylformamide (DMF)

Bis-(trichloromethyl) carbonate (BTC) or a similar phosgene equivalent

1,2-Dichloroethane or 2-Methyltetrahydrofuran (2-MeTHF) as solvent

Ice-water bath

Standard laboratory glassware for organic synthesis

Chromatography supplies for purification

Procedure:

Preparation of the Vilsmeier Reagent: In a fume hood, prepare the Vilsmeier reagent by

adding a solution of bis-(trichloromethyl) carbonate in the chosen solvent to a solution of

N,N-dimethylformamide in the same solvent, typically maintained at 0-5 °C in an ice-water

bath with constant stirring.

Reaction with the Starting Material: Once the Vilsmeier reagent is formed, add the 2-

[(carboxymethyl)amino]benzoic acid to the reaction mixture.

Reaction Conditions: Heat the reaction mixture to a temperature of approximately 75 °C. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion of the reaction, the mixture is worked up through

standard aqueous extraction procedures. The crude product is then purified by column

chromatography on silica gel to yield the 3-chloroindole-2-carboxaldehyde.

Logical Relationship of Vilsmeier Synthesis
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Caption: Vilsmeier synthesis of 3-Chloro-1H-indole-2-carbaldehyde.

Reactivity
The reactivity of 3-Chloro-1H-indole-2-carbaldehyde is dictated by the electrophilic nature of

the aldehyde group and the electron-rich indole ring, which is modified by the presence of the

chloro substituent.

Aldehyde Group: The carbaldehyde at the C2 position can undergo typical aldehyde

reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation

reactions with various nucleophiles to form imines, oximes, and hydrazones. The N-
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cyclohexylthiosemicarbazone derivative of 3-chloro-1H-indole-2-carbaldehyde has been

reported.

Indole Ring: The indole nucleus can participate in electrophilic substitution reactions,

although the reactivity will be influenced by the existing substituents. The chloro group at the

C3 position can potentially be displaced in nucleophilic substitution reactions under specific

conditions. 3-chloroindoles, in general, are known to participate in cycloaddition reactions.

Biological Activity and Drug Development
Applications
While the indole scaffold is of significant interest in medicinal chemistry, there is limited specific

information in the public domain regarding the biological activity of 3-Chloro-1H-indole-2-
carbaldehyde itself. However, related substituted indole-2-carboxaldehydes and 3-

chloroindoles have been investigated for various therapeutic applications.

Derivatives of indole-2-carboxylic acids have been explored as inhibitors of HIV-1 integrase.

Furthermore, indole-2-carboxamides have been identified as a promising class of

antituberculosis agents. The 3-chloroindole moiety has been incorporated into Factor Xa

inhibitors, where the chloro group contributes to the binding affinity.

Given the precedent for biological activity in structurally related compounds, 3-Chloro-1H-
indole-2-carbaldehyde represents a valuable starting material for the synthesis of novel

compounds with potential therapeutic applications. Further research is warranted to explore its

biological profile.

Experimental Workflow for Biological Screening
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Caption: A general workflow for the biological screening of derivatives.
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Disclaimer: No specific signaling pathways for 3-Chloro-1H-indole-2-carbaldehyde have been

identified in the reviewed literature. The provided diagram illustrates a general experimental

workflow.

Conclusion
3-Chloro-1H-indole-2-carbaldehyde is a synthetically accessible indole derivative with

potential for further chemical modification. While detailed characterization and biological activity

data for this specific compound are sparse in the available literature, its structural features and

the known activities of related compounds suggest that it could be a valuable building block for

the development of new therapeutic agents. Further investigation into its synthesis, reactivity,

and biological properties is encouraged to fully elucidate its potential in medicinal chemistry

and drug discovery.

To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-1H-indole-2-
carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b035255#3-chloro-1h-indole-2-carbaldehyde-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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